molecular formula C10H13N5O B233291 3-(6-Amino-9h-purin-9-yl)-cyclopentanol CAS No. 142130-73-2

3-(6-Amino-9h-purin-9-yl)-cyclopentanol

Cat. No. B233291
CAS RN: 142130-73-2
M. Wt: 219.24 g/mol
InChI Key: UZNXSBPBWFLVDK-NKWVEPMBSA-N
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Description

The compound “3-(6-Amino-9h-purin-9-yl)-cyclopentanol” is a derivative of purine, which is a heterocyclic aromatic organic compound. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .


Molecular Structure Analysis

The molecular structure of “3-(6-Amino-9h-purin-9-yl)-cyclopentanol” would likely consist of a purine base (6-Amino-9h-purin-9-yl) attached to a cyclopentanol group at the 3-position .

Safety and Hazards

The safety and hazards associated with “3-(6-Amino-9h-purin-9-yl)-cyclopentanol” are not known. It’s always important to handle all chemicals with appropriate safety measures .

Future Directions

While specific future directions for “3-(6-Amino-9h-purin-9-yl)-cyclopentanol” are not known, purine derivatives continue to be an area of active research due to their importance in biological processes and potential therapeutic applications .

properties

IUPAC Name

(1R,3S)-3-(6-aminopurin-9-yl)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O/c11-9-8-10(13-4-12-9)15(5-14-8)6-1-2-7(16)3-6/h4-7,16H,1-3H2,(H2,11,12,13)/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNXSBPBWFLVDK-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1N2C=NC3=C(N=CN=C32)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1N2C=NC3=C(N=CN=C32)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80931363
Record name 3-(6-Amino-9H-purin-9-yl)cyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80931363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-Amino-9h-purin-9-yl)-cyclopentanol

CAS RN

142130-73-2
Record name 3-(6-Amino-9H-purin-9-yl)-cyclopentanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142130732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(6-Amino-9H-purin-9-yl)cyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80931363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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